2-chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-22-10-11(17(25)23-7-2-3-8-23)9-14(18(22)26)21-16(24)15-12(19)5-4-6-13(15)20/h4-6,9-10H,2-3,7-8H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFBHSYVXJZDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H17ClFN3O3
- Molecular Weight : 377.8 g/mol
- IUPAC Name : 2-chloro-6-fluoro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
The biological activity of this compound is primarily attributed to its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.
Key Mechanisms:
- MDM2 Inhibition : The compound exhibits a high binding affinity to MDM2, with reported inhibition constants (K_i) in the nanomolar range.
- p53 Activation : By inhibiting MDM2, the compound enhances p53-mediated transcriptional activity, leading to increased expression of pro-apoptotic genes.
- Antitumor Activity : Preclinical studies have shown that the compound can induce tumor regression in xenograft models.
Antitumor Efficacy
The following table summarizes the antitumor efficacy observed in various studies:
Study on MDM2 Inhibition
A study published in Nature demonstrated that compounds similar to 2-chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide effectively inhibited MDM2 and resulted in significant tumor growth inhibition in SJSA-1 xenograft models. The study reported that oral administration of the compound at doses of 100 mg/kg led to complete tumor regression in several cases.
HIV Activity
Another study explored the antiviral properties of related compounds with similar structural motifs. The results indicated that modifications at the 6-position significantly enhanced inhibitory activity against HIV-1, suggesting a potential dual application for this class of compounds in oncology and virology .
Comparison with Similar Compounds
Key Observations :
- Dihydropyridinone vs. Other Heterocycles: The target compound’s dihydropyridinone scaffold is rare among analogues, which often employ pyridazinone (1227207-29-5) or pyrimidine (502927-99-3) cores. This may influence solubility and target selectivity.
- Benzamide vs.
- Substituent Effects: The chloro-fluoro combination on the benzamide ring is absent in most analogues, which instead prioritize bulkier groups (e.g., propyl, cyanophenyl) for steric effects .
Lumping Strategy and Grouping of Analogues
The lumping strategy (grouping compounds with similar structural or functional properties) highlights that analogues sharing benzamide or dihydropyridinone motifs (e.g., 1227207-29-5, 210962-59-7) may exhibit comparable physicochemical behaviors. For example:
- Shared Reactivity : Compounds with pyrrolidine-carbonyl groups (e.g., target compound, 1227207-29-5) may undergo similar hydrolysis or metabolic pathways.
- Divergent Stability: Halogenated benzamides (target compound) likely exhibit greater oxidative stability compared to cyanophenyl-substituted analogues (210962-59-7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
